1h-Benzimidazole-2-propanenitrile
Overview
Description
1h-Benzimidazole-2-propanenitrile is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a propanenitrile group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1h-Benzimidazole-2-propanenitrile can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate nitrile compound under acidic conditions. Another method includes the cyclization of 2-nitroaniline derivatives in the presence of reducing agents like iron powder and formic acid .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding, one-pot synthesis methods. For example, the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology is efficient and scalable . This method involves the use of commercially available carboxylic acids and provides high yields of the desired benzimidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
1h-Benzimidazole-2-propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
1h-Benzimidazole-2-propanenitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are explored for their anticancer, antimicrobial, and antiviral properties
Mechanism of Action
The mechanism of action of 1h-Benzimidazole-2-propanenitrile involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interferes with DNA and RNA synthesis by mimicking nucleotide structures, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1h-Benzimidazole: Shares the benzimidazole core but lacks the propanenitrile group.
2-Phenylbenzimidazole: Contains a phenyl group instead of a propanenitrile group.
5,6-Dimethylbenzimidazole: Features methyl groups at positions 5 and 6 of the benzimidazole ring
Uniqueness
1h-Benzimidazole-2-propanenitrile is unique due to the presence of the propanenitrile group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature allows for greater versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCDTRDHYFHLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484190 | |
Record name | 1h-benzimidazole-2-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-82-4 | |
Record name | 1h-benzimidazole-2-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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